2-Amino-4,5-diphenylthiazole
Overview
Description
2-Amino-4,5-diphenylthiazole is a heterocyclic organic compound with the chemical formula C14H12N2S. It is a yellow crystalline solid that finds applications in various fields of research, including medical, environmental, and industrial research. The compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Mechanism of Action
Target of Action
2-Amino-4,5-diphenylthiazole, also known as 4,5-Diphenyl-1,3-thiazol-2-amine or 2-Thiazolamine, 4,5-diphenyl-, has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound’s primary targets are likely to be proteins or enzymes involved in the proliferation and survival of cancer cells.
Mode of Action
For instance, some 2-aminothiazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to certain anticancer drugs .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in cell proliferation and survival. By inhibiting the function of key proteins or enzymes in these pathways, the compound can disrupt the normal growth and division of cancer cells, leading to their death .
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell growth. By targeting key proteins or enzymes involved in cell proliferation and survival, the compound can effectively suppress the growth and division of cancer cells, leading to their death .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
In cellular studies, 2-Amino-4,5-diphenylthiazole has been associated with changes in the tubular basement membrane, which could be a factor in the development of tubular dilations and cysts . In animal models, the compound has been linked to the induction of polycystic renal disease .
Molecular Mechanism
Some studies suggest that diphenylthiazole derivatives may act as COX enzyme inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, changes in the relative quantities of tubular basement membrane (TBM) polypeptides were observed when animals were fed with this compound . These changes occurred most rapidly from 4 to 8 weeks of drug administration and remained relatively constant between 8 and 16 weeks .
Dosage Effects in Animal Models
It has been reported that polycystic renal disease was induced in rats by feeding them with this compound .
Metabolic Pathways
Thiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-diphenylthiazole typically involves the reaction of thioamides with α-haloketones. One common method is the Hantzsch thiazole synthesis, where thioamides react with α-haloketones under mild conditions to form thiazole derivatives . Another method involves the condensation of cysteamine and cysteine with carboxylic acids and their derivatives .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic procedures that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-diphenylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) are used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Amino-4,5-diphenylthiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its diverse pharmacological properties.
Industry: Utilized in the development of materials such as ligands for metal catalysis and components in solar cells and organic semiconductors.
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidine: A saturated derivative of thiazole with diverse biological activities.
Imidazole: Another heterocyclic compound with a five-membered ring containing nitrogen atoms.
Uniqueness: 2-Amino-4,5-diphenylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its diphenyl substitution enhances its stability and potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4,5-diphenyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWGEGZDMFHZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36761-88-3 (hydrochloride) | |
Record name | Bax 439 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70212532 | |
Record name | Bax 439 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-74-7 | |
Record name | 2-Amino-4,5-diphenylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6318-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bax 439 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6318-74-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bax 439 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,5-diphenylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | BAX 439 | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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